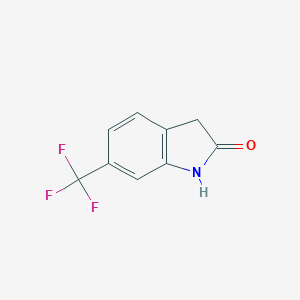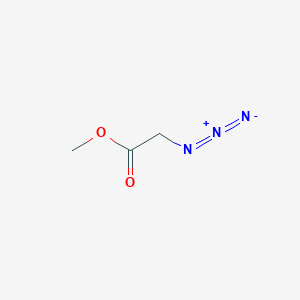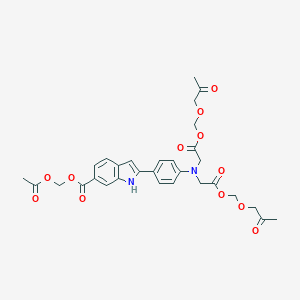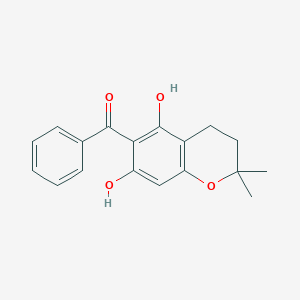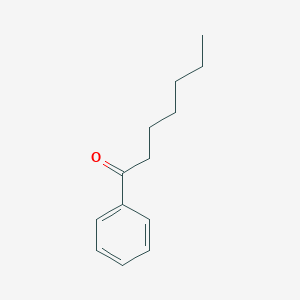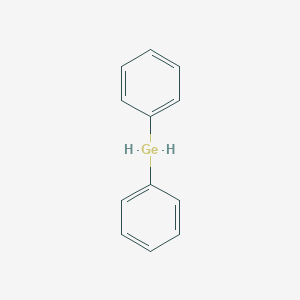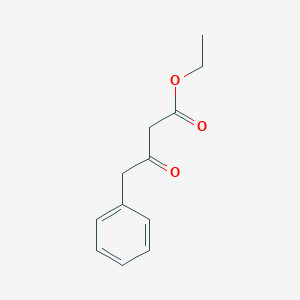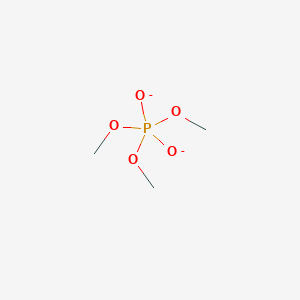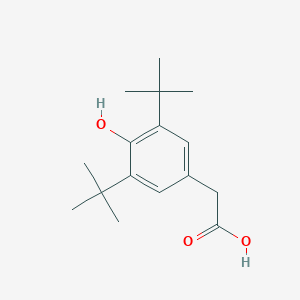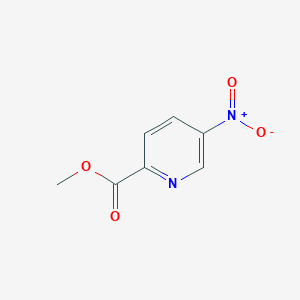![molecular formula C13H29OP B155633 1-[hexyl(methyl)phosphoryl]hexane CAS No. 1831-65-8](/img/structure/B155633.png)
1-[hexyl(methyl)phosphoryl]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[hexyl(methyl)phosphoryl]hexane is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to two hexyl groups and one methyl group. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[hexyl(methyl)phosphoryl]hexane can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine, dihexylmethylphosphine, using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired phosphine oxide.
Industrial Production Methods: In an industrial setting, the production of phosphine oxide, dihexylmethyl- may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and selectivity, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[hexyl(methyl)phosphoryl]hexane undergoes various chemical reactions, including:
Substitution: Phosphine oxides can participate in substitution reactions, where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions:
Reducing Agents: Phenylsilane, trichlorosilane, and lithium aluminum hydride are commonly used for the reduction of phosphine oxides.
Oxidizing Agents: Hydrogen peroxide and oxygen are typical oxidizing agents used in the synthesis of phosphine oxides.
Major Products Formed:
Reduction Products: The reduction of phosphine oxide, dihexylmethyl- yields dihexylmethylphosphine.
Substitution Products: Substitution reactions can produce various phosphine derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
1-[hexyl(methyl)phosphoryl]hexane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphine oxide, dihexylmethyl- involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence various catalytic processes and chemical reactions. The compound’s phosphine oxide group can coordinate with metal centers, facilitating electron transfer and stabilizing reactive intermediates .
Comparación Con Compuestos Similares
Triphenylphosphine oxide: A widely studied phosphine oxide with similar stability and reactivity.
Dimethylphenylphosphine oxide: Another phosphine oxide with comparable chemical properties.
Aminophosphine oxides: Compounds with additional amino groups, offering unique reactivity and applications.
Uniqueness: 1-[hexyl(methyl)phosphoryl]hexane is unique due to its specific alkyl substituents, which impart distinct steric and electronic properties. These characteristics can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specialized applications .
Propiedades
Número CAS |
1831-65-8 |
|---|---|
Fórmula molecular |
C13H29OP |
Peso molecular |
232.34 g/mol |
Nombre IUPAC |
1-[hexyl(methyl)phosphoryl]hexane |
InChI |
InChI=1S/C13H29OP/c1-4-6-8-10-12-15(3,14)13-11-9-7-5-2/h4-13H2,1-3H3 |
Clave InChI |
SXSPHZYWRUCEOB-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(C)CCCCCC |
SMILES canónico |
CCCCCCP(=O)(C)CCCCCC |
Key on ui other cas no. |
1831-65-8 |
Sinónimos |
Dihexyl(methyl)phosphine oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


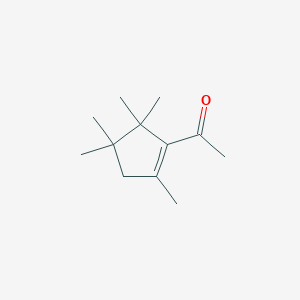
![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)
